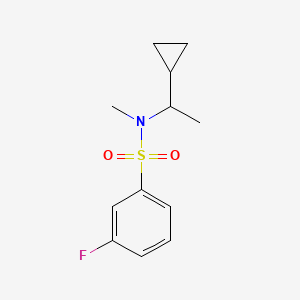
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide, also known as CFM-2, is a small molecule that has been extensively studied for its potential applications as a tool compound in scientific research. CFM-2 belongs to a class of compounds known as sulfonamides, which have been widely used in medicinal chemistry due to their ability to inhibit enzymes involved in various biological processes.
Mécanisme D'action
The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase by binding to the active site of the enzyme. N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been shown to selectively inhibit the CA XII isoform of carbonic anhydrase, which is overexpressed in certain types of cancer cells. This selective inhibition of CA XII by N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has potential applications in cancer therapy.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been shown to selectively inhibit the CA XII isoform of carbonic anhydrase, which is overexpressed in certain types of cancer cells. This selective inhibition of CA XII by N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has potential applications in cancer therapy. N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide as a tool compound is its selectivity for the CA XII isoform of carbonic anhydrase. This selectivity allows for the specific inhibition of CA XII in cancer cells, while leaving other isoforms of carbonic anhydrase unaffected. However, one of the limitations of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide. One direction is the development of more potent and selective inhibitors of CA XII, which could have even greater potential for cancer therapy. Another direction is the study of the physiological and biochemical effects of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide in vivo, which could provide further insight into its potential therapeutic applications. Additionally, the use of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide as a tool compound in the study of other enzymes and biological processes could lead to the discovery of new therapeutic targets.
Méthodes De Synthèse
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-fluorobenzenesulfonyl chloride with N-methylcyclopropaneamine to form the intermediate N-(1-cyclopropylethyl)-3-fluorobenzenesulfonamide. This intermediate is then reacted with dimethylsulfate to form the final product, N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide. The overall yield of this process is around 30%.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been used as a tool compound in various scientific research applications. One of the main applications of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide is in the study of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been shown to selectively inhibit a specific isoform of carbonic anhydrase, known as CA XII, which is overexpressed in certain types of cancer cells. This selective inhibition of CA XII by N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has potential applications in cancer therapy.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-9(10-6-7-10)14(2)17(15,16)12-5-3-4-11(13)8-12/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZKVGDEFRBKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)





![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)




![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493406.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)